tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate is a complex organic compound that features a tert-butyl group, an amino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the thiophene ring and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and thiophene-containing molecules, such as:
- tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]carbamate
- N-Methyl-N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]carbamate
- tert-Butyl N-[(3R)-3-amino-3-(furan-2-yl)propyl]-N-methylcarbamate
Uniqueness
tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H22N2O2S |
---|---|
Molecular Weight |
270.39 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-3-amino-3-thiophen-2-ylpropyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H22N2O2S/c1-13(2,3)17-12(16)15(4)8-7-10(14)11-6-5-9-18-11/h5-6,9-10H,7-8,14H2,1-4H3/t10-/m1/s1 |
InChI Key |
MZFWCBSIPZKVKZ-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC[C@H](C1=CC=CS1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.